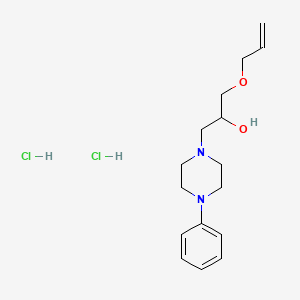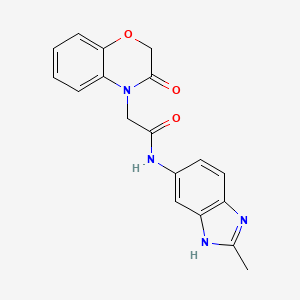
1-(allyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride
Descripción general
Descripción
1-(allyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride, also known as A-366, is a chemical compound with potential applications in scientific research. It is a selective dopamine D2 receptor agonist, which means it can activate specific receptors in the brain that are involved in regulating mood, behavior, and movement. In
Mecanismo De Acción
1-(allyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride acts as a selective dopamine D2 receptor agonist, which means it can activate specific receptors in the brain that are involved in regulating mood, behavior, and movement. By binding to these receptors, this compound can enhance dopamine signaling, which can have various effects on the brain and behavior.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal studies. It can increase locomotor activity, induce stereotypic behavior, and enhance the rewarding effects of drugs of abuse. This compound can also affect neurotransmitter release and modulate synaptic plasticity in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(allyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride in lab experiments is its selectivity for dopamine D2 receptors, which allows for more precise manipulation of dopamine signaling compared to non-selective agonists. However, one limitation is that this compound has not been extensively studied in humans, which limits its translational potential.
Direcciones Futuras
There are several future directions for research on 1-(allyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride. One direction is to investigate its potential therapeutic applications in neurological and psychiatric disorders such as Parkinson's disease and schizophrenia. Another direction is to explore its effects on other neurotransmitter systems and their interactions with dopamine signaling. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans.
Aplicaciones Científicas De Investigación
1-(allyloxy)-3-(4-phenyl-1-piperazinyl)-2-propanol dihydrochloride has potential applications in scientific research related to dopamine receptors and their role in various neurological and psychiatric disorders. It can be used to study the effects of dopamine receptor activation on behavior, cognition, and movement. This compound can also be used to investigate the mechanisms underlying drug addiction and withdrawal.
Propiedades
IUPAC Name |
1-(4-phenylpiperazin-1-yl)-3-prop-2-enoxypropan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.2ClH/c1-2-12-20-14-16(19)13-17-8-10-18(11-9-17)15-6-4-3-5-7-15;;/h2-7,16,19H,1,8-14H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBESOFRCVVRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CN1CCN(CC1)C2=CC=CC=C2)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methyl-3-phenyl-5-[(2-pyrimidinylthio)methyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4711411.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyanoacrylamide](/img/structure/B4711412.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-{2-[(3-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4711419.png)

![methyl 4-{[3-(2-hydroxyethyl)-4-(2-phenylethyl)-1-piperazinyl]methyl}benzoate](/img/structure/B4711430.png)

![N-(4-chlorobenzyl)-2-[(2-methoxyethyl)thio]benzamide](/img/structure/B4711443.png)
![2-iodo-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B4711453.png)


![(3aR,7aS)-2-[4-chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4711467.png)

![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4711495.png)